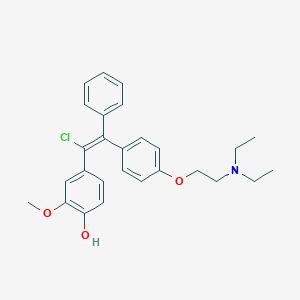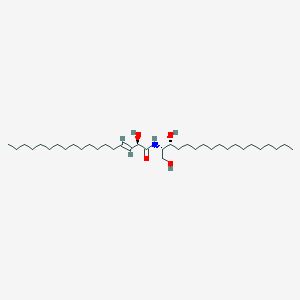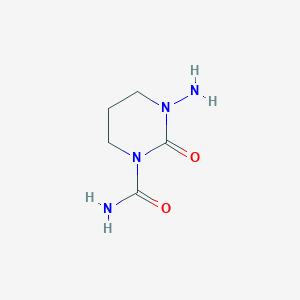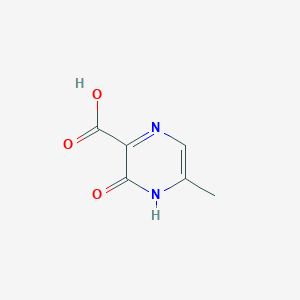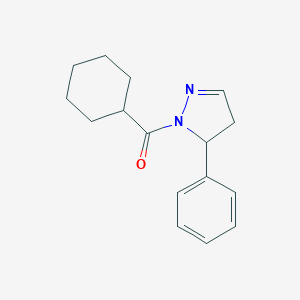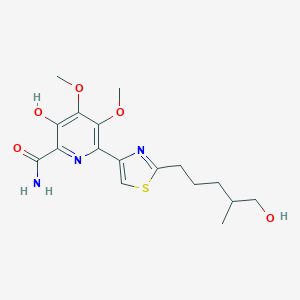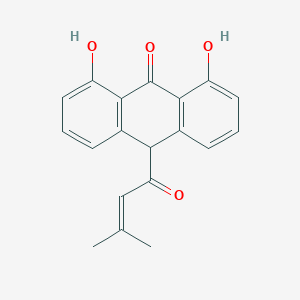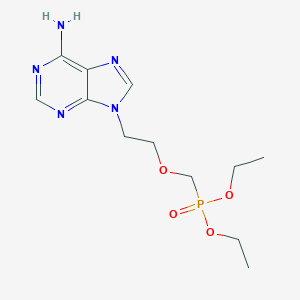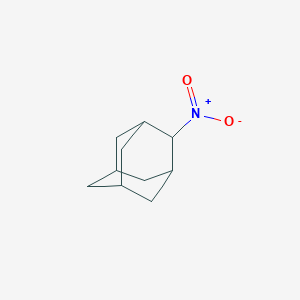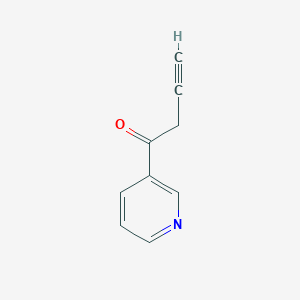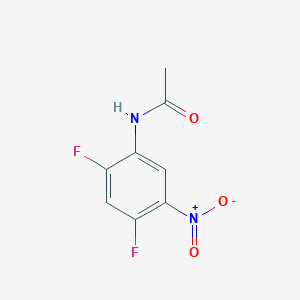![molecular formula C13H20N4O3 B056168 alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol CAS No. 120277-94-3](/img/structure/B56168.png)
alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol, also known as Ro 15-4513, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
Alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513 acts as a competitive antagonist at the benzodiazepine site of the GABA receptor. This means that it binds to the same site as benzodiazepines, such as diazepam, but does not activate the receptor in the same way. By blocking the effects of GABA on the receptor, alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513 can modulate neuronal activity and alter various physiological processes.
Biochemische Und Physiologische Effekte
Alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513 has been shown to have a number of biochemical and physiological effects. In animal studies, alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513 has been shown to modulate anxiety-like behavior, alter memory consolidation, and affect seizure activity. alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513 has also been shown to have potential therapeutic applications in the treatment of alcohol withdrawal syndrome.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513 is its selectivity for the benzodiazepine site of the GABA receptor. This makes it a valuable tool for studying the role of the GABA receptor in various physiological and pathological processes. However, one of the limitations of alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513 is its relatively short half-life, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513. One area of interest is the potential therapeutic applications of alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513 in the treatment of anxiety disorders and other psychiatric conditions. Another area of interest is the development of new compounds that are structurally similar to alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513, but with improved pharmacological properties. Finally, there is also interest in using alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513 as a tool for studying the role of the GABA receptor in various physiological and pathological processes.
Synthesemethoden
Alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-nitroimidazole with formaldehyde to produce 2-nitro-1-(hydroxymethyl)imidazole. This compound is then reacted with 2-methyl-7-azabicyclo[4.1.0]hept-5-ene to produce alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513.
Wissenschaftliche Forschungsanwendungen
Alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513 has been extensively studied for its potential applications in scientific research. One of the primary uses of alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513 is in the study of the gamma-aminobutyric acid (GABA) receptor. alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513 is a selective antagonist of the GABA receptor, which means that it can block the effects of GABA on the receptor. This makes it a valuable tool for studying the role of the GABA receptor in various physiological and pathological processes.
Eigenschaften
CAS-Nummer |
120277-94-3 |
|---|---|
Produktname |
alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol |
Molekularformel |
C13H20N4O3 |
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
1-(2-methyl-7-azabicyclo[4.1.0]heptan-7-yl)-3-(2-nitroimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C13H20N4O3/c1-9-3-2-4-11-12(9)16(11)8-10(18)7-15-6-5-14-13(15)17(19)20/h5-6,9-12,18H,2-4,7-8H2,1H3 |
InChI-Schlüssel |
ONCXOYCOJOXWTN-UHFFFAOYSA-N |
SMILES |
CC1CCCC2C1N2CC(CN3C=CN=C3[N+](=O)[O-])O |
Kanonische SMILES |
CC1CCCC2C1N2CC(CN3C=CN=C3[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



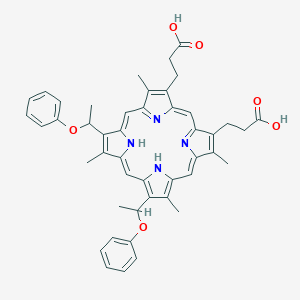
![[(2R,3S,4S)-3,4,5-triacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B56087.png)
![2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B56089.png)
